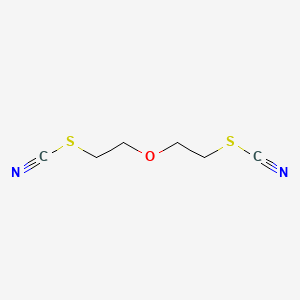

Bis(2-thiocyanatoethyl) ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4617-17-8 |

|---|---|

Molecular Formula |

C6H8N2OS2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

2-(2-thiocyanatoethoxy)ethyl thiocyanate |

InChI |

InChI=1S/C6H8N2OS2/c7-5-10-3-1-9-2-4-11-6-8/h1-4H2 |

InChI Key |

LWQHJELPBKVFOH-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC#N)OCCSC#N |

Origin of Product |

United States |

Polymerization Science of Bis 2 Thiocyanatoethyl Ether and Its Monomeric Analogues

Radical Polymerization Mechanisms

The radical polymerization of bis(2-thiocyanatoethyl) ether and its monomeric analogues, particularly 2-thiocyanatoethyl vinyl ether (TCEVE), presents a unique and complex area of polymer science. Unlike typical vinyl ethers, which are often difficult to polymerize radically to high molecular weights due to chain transfer reactions, these thiocyanato-functionalized monomers exhibit distinct polymerization behaviors. cmu.eduacs.org

Group-Transfer Polymerization Pathways of Thiocyanatoethyl Vinyl Ethers

The radical polymerization of 2-thiocyanatoethyl vinyl ether (TCEVE) proceeds through a distinctive group-transfer mechanism. cmu.eduacs.org This process is fundamentally different from the conventional vinyl polymerization pathway and also distinct from anionic group-transfer polymerizations. acs.org In this mechanism, the propagation step involves not just the addition to the vinyl group but also the transfer of the cyano (CN) group. cmu.eduacs.org

The process is initiated by a standard radical initiator, which adds to the vinyl group of the TCEVE monomer. The resulting radical intermediate then undergoes a rearrangement where the cyano group is transferred, leading to a polymer structure containing both ether and thioether linkages in the main chain. cmu.eduacs.org This is a significant departure from the structure that would be obtained through a typical cationic polymerization of the same monomer, which would yield a standard poly(vinyl ether) structure. acs.org The extension of radical polymerization to include the transfer of atoms or groups other than hydrogen provides a novel method for synthesizing polymers with unique backbone structures. acs.org

Intramolecular Cyano Group Migration in Polymer Chain Propagation

A key feature of the radical polymerization of thiocyanatoethyl vinyl ethers is the intramolecular migration of the cyano group. cmu.eduacs.org This event is central to the group-transfer mechanism. The process is understood to occur via the addition of the initially formed carbon-centered radical onto the nitrile's triple bond. preprints.org This is followed by a β-cleavage of the resulting cyclic iminyl radical intermediate. preprints.org This cleavage regenerates a radical, but in a new location, effectively relocating the cyano group and forming a more stable carbon-centered radical that can then continue the propagation sequence. preprints.org

This cyano group migration is a highly efficient process and is critical for achieving polymeric products, as it prevents chain transfer side reactions that would otherwise terminate the polymerization. acs.org In the case of TCEVE, this migration leads to the formation of a polymer with a unique structure incorporating thioether linkages. cmu.edu Studies combining experimental data and computational (DFT) studies have confirmed that the radical cascade polymerization of related monomers proceeds through an exclusive 5-exo-trig cyclization followed by a quantitative 1,4-cyano migration. acs.org The efficiency of this migration from atoms like sulfur is crucial for obtaining high molecular weight polymers. acs.org

Addition-Abstraction Polymerization Kinetics

The polymerization of 2-thiocyanatoethyl vinyl ether (TCEVE) can be described by an addition-abstraction mechanism, which is a form of radical group-transfer polymerization. cmu.eduacs.org The kinetics of this polymerization have been studied using radical initiators like dimethyl 2,2′-azobisisobutyrate (MAIB). cmu.eduacs.org

For the polymerization of TCEVE with MAIB in benzene (B151609) at 60 °C, the rate of polymerization (Rp) was determined to follow the equation: Rp = k[MAIB]0.8[TCEVE]1.0 acs.org

Influence of Radical Initiators on Polymerization Characteristics

The choice of radical initiator has a significant impact on the polymerization of 2-thiocyanatoethyl vinyl ether (TCEVE). Azo-initiators such as 2,2′-azobisisobutyronitrile (AIBN) and dimethyl 2,2′-azobisisobutyrate (MAIB) have been found to be more effective than peroxide initiators like benzoyl peroxide (BPO). cmu.edu It is suggested that BPO may be consumed in non-radical side reactions with the thiocyanate (B1210189) group of the monomer, reducing its efficiency for initiating polymerization. cmu.edu

Photopolymerization initiated by MAIB at room temperature has been shown to result in a high polymer yield, demonstrating the utility of photoinitiation for this system. cmu.edu The selection of the initiator is a critical parameter for controlling the outcome of the polymerization.

| Initiator | Type | Polymer Yield (%) | Observations | Reference |

| MAIB | Azo-initiator | 29.8 | Effective for polymerization. | cmu.edu |

| AIBN | Azo-initiator | 22.5 | Effective, but slightly lower yield than MAIB under similar conditions. | cmu.edu |

| BPO | Peroxide | 7.9 | Less effective, possible side reactions with the thiocyanate group. | cmu.edu |

| MAIB (Photo) | Photo-initiator | 59.9 | High yield at room temperature. | cmu.edu |

Table based on polymerization of TCEVE in benzene.

Chain Transfer Phenomena in Vinyl Ether Polymerization

A significant characteristic of the radical polymerization of vinyl ethers, including 2-thiocyanatoethyl vinyl ether (TCEVE), is the occurrence of chain transfer reactions. cmu.eduacs.org Chain transfer is a process that regulates and controls the molecular weight of the resulting polymer. rubbernews.com In this specific polymerization, chain transfer to the monomer is a prominent event. cmu.eduacs.org

This is evidenced by the observation that the number-average molecular weight (Mn) of the resulting poly(TCEVE) tends to decrease as the initial concentration of the TCEVE monomer increases. cmu.eduacs.org Conversely, the molecular weight is largely independent of the initiator concentration. cmu.edu This behavior strongly suggests that the growing polymer radical can abstract an atom from a monomer molecule, terminating the growing chain and initiating a new one, which limits the final molecular weight of the polymer. rubbernews.com The molecular weight distribution, as indicated by the Mw/Mn ratio, remains relatively narrow at around 1.5. cmu.edu

| Monomer [TCEVE] (mol/L) | Initiator [MAIB] (mol/L) | Temperature (°C) | Mn | Mw/Mn | Reference |

| 1.86 | 0.05 | 60 | 2250 | 1.51 | cmu.edu |

| 2.79 | 0.05 | 60 | 1880 | 1.53 | cmu.edu |

| 3.72 | 0.05 | 60 | 1730 | 1.49 | cmu.edu |

| 0.93 | 0.05 | 70 | 1810 | 1.55 | cmu.edu |

Table data from the polymerization of TCEVE with MAIB in benzene.

Controlled Polymerization Techniques

While classical radical polymerization of thiocyanatoethyl vinyl ethers is characterized by significant chain transfer, advancements in polymer chemistry have introduced controlled polymerization techniques applicable to vinyl ethers. These methods aim to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

One such technique is organocatalytic cationic degenerate chain transfer (DCT) polymerization, which can be controlled by visible light. rsc.org This method utilizes a bisphosphonium salt as a photocatalyst and a thioacetal as a chain transfer agent to yield well-defined poly(vinyl ether)s. rsc.org The process demonstrates excellent temporal control, allowing the polymerization to be started and stopped by light, and enables the synthesis of block copolymers and end-functionalized polymers due to high chain-end fidelity. rsc.org

Another powerful technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While challenging, RAFT has been adapted for vinyl ethers. Recent strategies involve the interconversion of thiocarbonylthio end-groups to switch between radical and cationic polymerization mechanisms. nih.gov For instance, a trithiocarbonate (B1256668) can be used for a radical RAFT process, and then transformed into a dithiocarbamate (B8719985) to facilitate a cationic single-unit monomer insertion (SUMI), allowing for the synthesis of complex, sequence-controlled oligomers containing both radically and cationically polymerizable monomers like acrylates and vinyl ethers. nih.gov

Furthermore, catalyst-controlled stereoselective cationic polymerization has emerged as a method to control the tacticity of poly(vinyl ether)s. By using chiral counterions, it is possible to direct the stereochemistry of monomer enchainment, leading to the synthesis of isotactic polymers from various vinyl ether substrates. nsf.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Thiocyanated Monomers

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low dispersity. wikipedia.org The technique is known for its compatibility with a wide array of functional monomers, including those containing thiocyanate groups. researchgate.netmdpi.com The RAFT process is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which reversibly deactivates the growing polymer chains. wikipedia.org

The effectiveness of RAFT polymerization hinges on the choice of the CTA, which must be tailored to the specific monomer being polymerized. researchgate.net For thiocyanated monomers, such as 2-thiocyanatoethyl acrylate (B77674), RAFT has been successfully employed to control the polymerization process. researchgate.net The general mechanism involves an initiation step with a standard radical initiator, followed by a reversible chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution. wikipedia.org

Research has demonstrated the ability to control the polymerization of hydrophilic monomers using stable trithiocarbonate-based CTAs, achieving polymers with dispersity values (Đ or Mw/Mn) below 1.2. mdpi.com This level of control is crucial for creating well-defined polymer architectures. However, challenges can arise from potential side reactions between the thiocarbonylthio group of the RAFT agent and certain monomer functionalities, requiring careful optimization of reaction conditions. researchgate.net

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is a primary method for polymerizing vinyl ethers, which are electron-rich monomers. nih.gov This type of chain-growth polymerization is initiated by electrophilic species, such as protonic acids or Lewis acids, which generate a carbocationic active center from the monomer. nih.gov The polymer chain then propagates through the sequential addition of monomer units to this growing carbocation.

The polymerization of vinyl ethers can be challenging, often requiring low temperatures and inert, anhydrous conditions to prevent side reactions and achieve controlled polymerization. nih.govgoogle.com However, significant advancements have led to "living" or controlled cationic polymerization techniques. These methods can produce polymers with predictable molecular weights and narrow molecular weight distributions. google.com More recently, cationic RAFT polymerization has emerged, combining the principles of RAFT with cationic polymerization to enhance control over the process under less stringent conditions. nih.gov

For a monomer like this compound, which contains ether linkages, cationic polymerization represents a viable pathway for creating homopolymers or copolymers. The thiocyanate group's stability under cationic conditions would be a critical factor. Catalysts based on titanium complexes have shown high effectiveness for the stereoselective cationic polymerization of various vinyl ethers. rsc.org Furthermore, organocatalytic systems have been developed for the cationic degenerate chain transfer (DCT) polymerization of vinyl ethers, offering excellent temporal control over the reaction. rsc.org

Copolymerization Behavior and Monomer Reactivity Ratios

Copolymerization allows for the creation of materials with tailored properties by combining two or more different monomers into a single polymer chain. The behavior of thiocyanated monomers in such systems is of significant interest.

Copolymerization with Electron-Accepting and Electron-Donating Monomers

The structure of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r1 and r2) as described by the Mayo-Lewis equation. wikipedia.org These ratios compare the rate at which a growing polymer chain ending in one monomer adds another unit of the same monomer versus adding a unit of the comonomer. wikipedia.org

The copolymerization behavior can be classified based on the values of the reactivity ratios:

Alternating Copolymerization (r1 ≈ 0, r2 ≈ 0) : Monomers show a strong preference to add to each other, resulting in a regularly alternating sequence. This often occurs between strong electron-donating and electron-accepting monomers. wikipedia.orgelsevierpure.com

Ideal/Random Copolymerization (r1r2 ≈ 1) : The monomers are incorporated randomly along the chain, with the composition reflecting the feed ratio. wikipedia.org

Block Copolymerization (r1 > 1, r2 > 1) : Each monomer prefers to homopolymerize, leading to long sequences (blocks) of each monomer. wikipedia.org

For instance, the copolymerization of an electron-rich vinyl ether with an electron-deficient monomer like a maleimide (B117702) or maleic anhydride (B1165640) would be expected to exhibit a strong tendency toward alternation. researchgate.netelsevierpure.com The copolymerization of L-lactide and ε-caprolactone, initiated by certain metal complexes, has been shown to result in a random distribution of the two monomer units along the polymer chain. researchgate.net Understanding these reactivity ratios is essential for designing copolymers of thiocyanated monomers with specific microstructures and properties.

| Reactivity Ratio Values | Copolymer Structure | Description | Example System |

|---|---|---|---|

| r1 ≈ 0, r2 ≈ 0 | Alternating | Monomers have a high propensity to add to the other monomer type. | Styrene and Maleic Anhydride. wikipedia.org |

| r1r2 ≈ 1 | Statistical/Random | Monomers show no preference and are incorporated randomly. | Varies depending on monomer pair. |

| r1 > 1, r2 > 1 | Blocky | Long sequences of each monomer are formed. | Homopolymerization of each monomer is favored. wikipedia.org |

| r1 > 1, r2 < 1 | Gradient/Tapered | Composition changes along the polymer chain. | L-lactide and ε-caprolactone copolymerization can yield gradient structures. rsc.org |

Incorporation of Dynamic Bonds into Copolymer Backbones

Dynamic covalent bonds (DCBs) are covalent bonds that can undergo reversible breaking and reformation, often in response to an external stimulus like light, heat, or a change in pH. nih.govexlibrisgroup.com Incorporating DCBs into polymer backbones imparts unique properties such as self-healing, adaptability, and recyclability. nih.gov

The thiocyanate group can serve as a precursor to functionalities that participate in dynamic covalent chemistry. For example, a 2-thiocyanatoethyl substituted acrylate has been used in a 1,4-cyano group migration radical polymerization. This process directly incorporates thiol-acrylate-based dynamic bonds into the main polymer chain. researchgate.net Additionally, thiocyanate groups can be chemically converted to thiols. Thiols are highly versatile functional groups for creating dynamic networks, most notably through the formation of disulfide bonds via oxidation. mdpi.com Disulfide bonds are dynamic and can be cleaved and reformed under redox conditions, providing a mechanism for creating self-healing materials. mdpi.com

Investigation of Polymer Architecture and Molecular Characteristics

The ultimate properties of a polymer are intrinsically linked to its molecular architecture, including its molecular weight and the uniformity of its polymer chains.

Control of Number-Average Molecular Weight and Dispersity

A key goal of modern polymer synthesis is the precise control over the number-average molecular weight (Mn) and the dispersity (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mw/Mn). nih.gov Controlled polymerization techniques like RAFT and living cationic polymerization provide the tools to achieve this control. mdpi.comgoogle.com

In these systems, the Mn of the resulting polymer can be predetermined by adjusting the initial molar ratio of the monomer to the initiator or chain transfer agent. youtube.comresearchgate.net As the polymerization proceeds, the molecular weight increases linearly with monomer conversion, while the dispersity remains low (typically Đ < 1.5), indicating that all polymer chains are growing at a similar rate. mdpi.com This controlled growth allows for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures. rsc.org For example, in the RAFT polymerization of hydrophilic monomers, polymers with Đ values less than 1.2 have been successfully synthesized, demonstrating excellent control. mdpi.com

| Monomer Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| 10 | 2,500 | 2,450 | 1.15 |

| 30 | 7,500 | 7,600 | 1.14 |

| 60 | 15,000 | 14,800 | 1.16 |

| 95 | 23,750 | 24,100 | 1.18 |

Note: The data in this table is illustrative and represents typical trends observed in controlled polymerization reactions as documented in the literature.

Formation of Ether and Thioether Linkages within Polymer Main Chains

The incorporation of ether (C-O-C) and thioether (C-S-C) functionalities into the main chain of a polymer is a significant strategy for tailoring material properties such as flexibility, thermal stability, refractive index, and chemical resistance. In the context of this compound, the central ether linkage is an inherent part of its molecular structure and is retained within the polymer backbone upon polymerization. The terminal thiocyanate (-SCN) groups, however, are reactive functional groups that serve as precursors for the formation of thioether linkages, connecting the monomer units.

The ether group within this compound provides significant conformational flexibility to the resulting polymer chain. While this specific ether linkage is pre-formed in the monomer, the broader field of polymer chemistry often utilizes ring-opening polymerization (ROP) of cyclic ethers, such as epoxides (oxiranes), to form polyether backbones. rsc.orgyoutube.com This process is typically initiated by cationic or anionic mechanisms, where the strained ether ring is opened, allowing for chain propagation. youtube.com

The primary pathways to generate thioether linkages from this compound and its analogues involve the chemical transformation of the thiocyanate groups into more reactive species, principally thiols.

Thiol-Epoxy "Click" Chemistry

A highly efficient and widely used method for forming polythioethers is the base-catalyzed reaction between a dithiol and a diepoxide, often termed a "click" reaction due to its high yield, simple reaction conditions, and regioselectivity. ntu.edu.sgresearchgate.netnih.gov The mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the carbon of the epoxide ring. researchgate.netnih.gov This ring-opening step is followed by proton transfer, resulting in the formation of a β-hydroxy thioether linkage. ntu.edu.sg

For a monomer like this compound, this process would first require the conversion of its thiocyanate groups into thiol groups, yielding bis(2-mercaptoethyl) ether. This A2-type monomer can then be reacted with a B2-type diepoxide monomer in a step-growth polymerization to yield a linear poly(ether-thioether) with pendant hydroxyl groups.

The general scheme for this polymerization is as follows:

Initiation : A base deprotonates the thiol (R-SH) to form a thiolate (R-S⁻).

Propagation : The thiolate attacks an epoxide ring, opening it to form an alkoxide.

Proton Transfer : The alkoxide abstracts a proton from another thiol molecule, regenerating the thiolate species and forming the stable β-hydroxy thioether link. ntu.edu.sg

This process can be applied to synthesize linear polymers, hyperbranched structures, and cross-linked networks by selecting monomers with appropriate functionalities. ntu.edu.sgacs.org

Nucleophilic Substitution Reactions

Another established route to polythioethers is through nucleophilic substitution polymerization. This method involves reacting a dithiolate salt with a monomer containing two good leaving groups, such as alkyl dihalides. The dithiolate acts as a powerful nucleophile, displacing the halides to form two new thioether bonds and build the polymer chain. While this method is robust, it can sometimes be limited by side reactions. A variation is the nucleophilic aromatic substitution (SNAr), which can be used to create high-performance polymers under milder conditions than traditional methods. acs.org

Other Polymerization Pathways

The direct polymerization of monomers containing thiocyanate groups is less common but has been explored. For instance, radical copolymerization of acrylates substituted with 2-thiocyanatoethyl groups can incorporate dynamic thiol-acrylate bonds into the polymer main chain through a cyano group migration mechanism. Additionally, research into the ring-opening polymerization of sulfur-containing heterocycles like episulfides (thiiranes) and thiolactones offers alternative routes to aliphatic polythioethers. rsc.orgzju.edu.cnrsc.org These methods highlight the versatility of sulfur chemistry in creating diverse polymer architectures. rsc.org

The table below summarizes key polymerization strategies for forming ether and thioether linkages.

| Polymerization Method | Monomer Types | Catalyst/Conditions | Resulting Linkage in Main Chain |

| Thiol-Epoxy Polymerization | Dithiol + Diepoxide | Base (organic or inorganic) | β-hydroxy thioether (-S-CH₂-CH(OH)-) |

| Nucleophilic Substitution | Dithiolate + Dihalide | Typically uncatalyzed | Thioether (-S-) |

| Ring-Opening Polymerization (ROP) | Cyclic Ethers (e.g., Epoxides) | Cationic or Anionic Initiators | Ether (-O-) |

| Ring-Opening Polymerization (ROP) | Cyclic Sulfides (e.g., Thiiranes) | Various catalysts | Thioether (-S-) |

| Thiol-Ene Radical Polymerization | Dithiol + Diene | Photoinitiator / UV light | Thioether (-S-) |

Degradation Mechanisms and Chemical Transformation Pathways

Hydrolytic Degradation of Bis(2-thiocyanatoethyl) Ether Containing Materials

Hydrolysis represents a critical pathway for the abiotic degradation of this compound in aqueous environments. The reaction can be catalyzed by either acids or bases, with the ether linkage and thiocyanate (B1210189) groups exhibiting different stabilities and reaction mechanisms depending on the pH.

In acidic conditions, the ether linkage of this compound is the primary site of hydrolytic attack. The general mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen, which enhances its leaving group ability. wikipedia.orgmasterorganicchemistry.com For a primary ether like this compound, this is typically followed by a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com

The process begins with the protonation of the ether oxygen by a hydronium ion (H₃O⁺), forming a protonated ether intermediate. A nucleophile, typically a water molecule, then attacks one of the α-carbon atoms (the carbons adjacent to the ether oxygen). This concerted step results in the cleavage of one of the carbon-oxygen bonds, displacing a molecule of 2-thiocyanatoethanol and forming a protonated 2-thiocyanatoethanol. The final step is the deprotonation of this intermediate by water to yield a second molecule of 2-thiocyanatoethanol.

Although ethers are generally stable, the presence of strong acids can facilitate this cleavage. wikipedia.org In polymeric systems where this compound might be incorporated, this acid-catalyzed degradation can lead to a breakdown of the polymer backbone, altering the material's structural integrity.

| Step | Description | Reactants | Products |

| 1. Protonation | The ether oxygen is protonated by an acid (H₃O⁺). | This compound, H₃O⁺ | Protonated ether intermediate, H₂O |

| 2. Nucleophilic Attack | A water molecule attacks an α-carbon, cleaving the C-O bond (SN2). | Protonated ether intermediate, H₂O | 2-thiocyanatoethanol, Protonated 2-thiocyanatoethanol |

| 3. Deprotonation | The protonated alcohol is deprotonated by water. | Protonated 2-thiocyanatoethanol, H₂O | 2-thiocyanatoethanol, H₃O⁺ |

Under basic conditions, the degradation pathway is more complex. While ether linkages are generally resistant to base-catalyzed cleavage, the thiocyanate groups can undergo transformation. wikipedia.org A potential pathway involves the initial conversion of the thiocyanate group (-SCN) into a thiol group (-SH). This can occur through hydrolysis or reduction, where the thiocyanate is converted to the corresponding mercaptan, 2-mercaptoethyl ether, and a cyanide or cyanate (B1221674) salt. google.com

Once the thiol is formed, it can act as a potent nucleophile. The specific mention of "thiol-acrylate adducts" in the context of degradation suggests a scenario where the material containing this compound also includes acrylate (B77674) functionalities. In such a polymeric matrix, the newly formed thiol group could undergo a base-catalyzed Michael addition reaction with an acrylate double bond, forming a stable carbon-sulfur bond (a thiol-acrylate adduct). This process would result in cross-linking or grafting reactions within the material, fundamentally altering its chemical structure and properties rather than causing simple cleavage of the original molecule. This pathway is highly dependent on the composition of the surrounding material.

Oxidative Degradation Processes

Oxidative processes, particularly those involving highly reactive radical species, provide an effective route for the degradation of this compound. These methods can break down both the aliphatic ether chain and the thiocyanate functional groups.

Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), is a powerful advanced oxidation process for degrading organic pollutants. francis-press.comnih.gov When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). researchgate.net

The degradation of this compound in a TiO₂ system proceeds via several steps:

Adsorption: The ether molecule adsorbs onto the surface of the TiO₂ particles.

Radical Attack: The adsorbed molecule is attacked by the photogenerated ROS. Hydroxyl radicals can abstract hydrogen atoms from the ethyl chains, initiating a cascade of oxidative reactions.

Thiocyanate Oxidation: The thiocyanate group itself is susceptible to oxidation. Direct oxidation by photogenerated holes (h⁺) or attack by •OH can lead to the formation of the thiocyanate radical (•SCN), which may dimerize to form the dithiocyanogen radical anion ((SCN)₂•⁻). acs.org

These radical-initiated reactions lead to the cleavage of C-C, C-H, C-O, and C-S bonds, ultimately mineralizing the organic compound into simpler inorganic substances like CO₂, H₂O, sulfate (B86663) (SO₄²⁻), and ammonium (B1175870) (NH₄⁺). nih.gov

| Reactive Species | Generation Mechanism | Target on this compound |

| Hydroxyl Radical (•OH) | h⁺ + H₂O → •OH + H⁺ | Aliphatic C-H bonds, Thiocyanate group |

| Superoxide Radical (O₂•⁻) | e⁻ + O₂ → O₂•⁻ | Further reaction to form other ROS |

| Photogenerated Hole (h⁺) | TiO₂ + hv → e⁻ + h⁺ | Direct oxidation of adsorbed ether/thiocyanate |

Beyond photocatalysis, radical reactions can be initiated by other means, such as gamma-radiolysis. The primary reactive species from the radiolysis of water are the hydroxyl radical (•OH) and the hydrated electron (e⁻aq).

The •OH radical reacts rapidly with the ether, primarily by abstracting a hydrogen atom from the carbon atoms alpha to the ether oxygen. This generates a carbon-centered radical, which can undergo several transformations:

Reaction with Oxygen: In the presence of oxygen, the carbon-centered radical forms a peroxyl radical (ROO•). This can lead to a series of reactions resulting in the cleavage of the ether bond and the formation of aldehydes and alcohols.

Fragmentation: The radical intermediate can undergo unimolecular fragmentation, cleaving the C-O or C-C bonds.

The thiocyanate group can also be targeted. Oxidation by •OH or other radicals leads to the formation of the thiocyanate radical (•SCN). nih.gov This radical is an intermediate that can participate in further reactions, including damaging other molecules or disproportionating. nih.gov The complex interplay of these radical reactions leads to a variety of intermediates and ultimately to the complete breakdown of the molecule.

Enzymatic and Biocatalytic Degradation of Ether Bonds

Biocatalysis offers a specific and efficient means of degrading this compound, targeting both the thiocyanate groups and the ether linkage through distinct enzymatic pathways.

Microbial degradation of the thiocyanate group is well-documented. nih.gov Several types of enzymes can metabolize thiocyanate (SCN⁻):

Thiocyanate Hydrolase: This metalloenzyme, found in bacteria like Thiobacillus thioparus, catalyzes the hydrolysis of thiocyanate to carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃). ethz.chebi.ac.uk The COS can be further hydrolyzed to CO₂ and H₂S.

Thiocyanate Dehydrogenase: This enzyme oxidizes thiocyanate to cyanate (OCN⁻) and elemental sulfur. nih.gov The cyanate is then typically hydrolyzed by a cyanase to CO₂ and NH₃.

In parallel, the ether bond can be cleaved by specific enzymes known as etherases . For example, certain glutathione (B108866) S-transferases (GSTs), such as LigE and LigF found in lignin-degrading bacteria, function as etherases. nih.gov These enzymes utilize glutathione (GSH) as a co-substrate. The thiolate anion of glutathione acts as a nucleophile, attacking one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of the ether bond. nih.gov While these enzymes are primarily studied in the context of complex lignin (B12514952) polymers, their ability to cleave aryl ether bonds suggests that analogous enzymes may exist for the degradation of aliphatic ethers like this compound.

The combination of these enzymatic activities allows for the complete biodegradation of the molecule, with one class of enzymes detoxifying the thiocyanate ends and another breaking the central ether linkage.

| Enzyme Class | Target Functional Group | Mechanism/Reaction | Key Products |

| Thiocyanate Hydrolase | Thiocyanate (-SCN) | Hydrolysis | Carbonyl sulfide, Ammonia |

| Thiocyanate Dehydrogenase | Thiocyanate (-SCN) | Oxidation | Cyanate, Sulfur |

| Etherase (e.g., GST-type) | Ether (-O-) | Nucleophilic attack by glutathione | Cleaved alcohol/thiol fragments |

Thermal Degradation Profiles and Mechanisms of Polymeric Derivatives

The thermal stability and degradation of a polymer are intrinsically linked to its molecular weight, the strength of its chemical bonds, and the presence of any additives. For a hypothetical poly(this compound), thermogravimetric analysis (TGA) would be a key technique to determine its thermal stability by measuring mass loss as a function of temperature. This analysis helps identify the onset of degradation and whether the process occurs in single or multiple steps.

In the absence of direct experimental data, the degradation mechanism of a polymeric derivative of this compound would likely involve the scission of the weakest bonds within the polymer chain. The ether linkages (C-O-C) and the thiocyanate groups (S-C≡N) would be the primary sites for thermal decomposition. The degradation could proceed through several potential mechanisms:

Chain Scission: This can occur at the ether linkage, leading to a reduction in the polymer's molecular weight. This process can be random, occurring at any point along the polymer backbone, or at the chain ends.

Side-Chain Cleavage: The thiocyanate groups could be cleaved from the polymer backbone. This might occur through various rearrangement or elimination reactions.

Depolymerization: The polymer could revert to its monomer, this compound, or other smaller molecules.

The atmosphere in which the thermal degradation is carried out (e.g., inert or oxidative) would also significantly influence the degradation pathway. An oxidative environment would likely lead to the formation of oxidized products.

Identification of Degradation Products and Reaction Pathways

To identify the specific degradation products and elucidate the reaction pathways, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be the most effective analytical technique. This method involves heating the polymer to a high temperature in the absence of oxygen and then separating and identifying the resulting volatile fragments.

Based on the structure of this compound, the following degradation products could be anticipated:

Sulfur-Containing Compounds: The thiocyanate group is a likely source of various sulfur-containing volatile products. The pyrolysis of organic thiocyanates is known to produce compounds such as carbonyl sulfide (COS) and carbon disulfide (CS₂). Hydrogen sulfide (H₂S) could also be formed, particularly if there are sources of hydrogen available.

Nitrogen-Containing Compounds: The nitrile group (C≡N) within the thiocyanate could lead to the formation of hydrogen cyanide (HCN) and other nitriles.

Oxygen-Containing Compounds: Cleavage of the ether bond could result in the formation of various aldehydes, alcohols, and other oxygenated hydrocarbons.

Unsaturated Hydrocarbons: Elimination reactions could lead to the formation of alkenes.

The reaction pathways would likely involve complex radical mechanisms, especially at the high temperatures used in pyrolysis. The initial bond cleavage would generate reactive radical species that would then undergo a series of propagation and termination steps to form the final stable degradation products.

Table of Potential Degradation Products:

| Compound Class | Potential Degradation Products |

| Sulfur Compounds | Carbonyl sulfide (COS), Carbon disulfide (CS₂), Hydrogen sulfide (H₂S) |

| Nitrogen Compounds | Hydrogen cyanide (HCN), Various organic nitriles |

| Oxygenated Compounds | Aldehydes, Alcohols, Ethers |

| Hydrocarbons | Alkenes, Alkanes |

It is crucial to reiterate that the degradation mechanisms and products discussed here are predictive and based on the general principles of polymer degradation and the known chemistry of the functional groups present. Experimental verification through techniques like Py-GC/MS would be necessary to confirm these hypotheses for any polymeric derivative of this compound.

Environmental Fate and Biotransformation of Bis 2 Thiocyanatoethyl Ether

Environmental Persistence and Reactivity in Abiotic Systems

A thorough review of scientific databases and literature reveals a notable absence of specific studies on the environmental persistence and abiotic reactivity of Bis(2-thiocyanatoethyl) ether. While general principles of organic chemistry suggest that the ether linkage could be susceptible to cleavage and the thiocyanate (B1210189) groups could undergo hydrolysis or other transformations, no empirical data on the rates and products of these reactions under various environmental conditions (e.g., pH, temperature, sunlight) for this specific compound are available in the reviewed literature. Consequently, its half-life in different environmental compartments remains uncharacterized.

Transport Phenomena in Environmental Matrices: Soil and Aquatic Systems

The mobility and partitioning of this compound in soil and aquatic environments have not been the subject of specific investigation in the available scientific literature. Key parameters that govern environmental transport, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant, have not been experimentally determined or modeled for this compound. Without this information, it is not possible to definitively predict its tendency to adsorb to soil and sediment particles, leach into groundwater, or volatilize from water surfaces.

Biodegradation Assessment and Microbial Transformation Pathways

The susceptibility of this compound to microbial degradation is a critical factor in determining its ultimate fate in the environment. However, specific studies on its biodegradation are not present in the accessible scientific literature.

Aerobic and Anaerobic Degradation Dynamics

There is a lack of published research on the aerobic and anaerobic degradation of this compound. As a result, the kinetics of its breakdown by microbial communities under either oxygen-rich or oxygen-depleted conditions are unknown. The potential for this compound to persist in various ecosystems due to a lack of microbial adaptation for its degradation cannot be ruled out without such studies.

Identification of Biotransformation Metabolites

Consistent with the absence of biodegradation studies, there is no information available on the metabolites that may be formed during the biotransformation of this compound. The identification of such metabolites is crucial for a complete environmental risk assessment, as they could be more or less toxic and persistent than the parent compound.

Bioaccumulation Potential in Environmental Organisms

The potential for this compound to accumulate in living organisms is another area where specific data is wanting. Key indicators of bioaccumulation, such as the bioconcentration factor (BCF) and bioaccumulation factor (BAF), have not been determined for this compound in any species. Therefore, its potential to magnify through the food web remains an open question.

Environmental Modeling for Prediction of Fate and Distribution

Environmental fate models are valuable tools for predicting the distribution of chemicals in the environment. However, the accuracy of these models is highly dependent on the availability of input data, such as the physicochemical properties and degradation rates of the compound . Due to the significant data gaps for this compound, any attempt to model its environmental fate and distribution would be based on estimations and analogies to other compounds, and would therefore be associated with a high degree of uncertainty. No specific modeling studies for this compound were found in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Bis(2-thiocyanatoethyl) ether. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes.

¹H and ¹³C NMR for Structural Confirmation and Isomer Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for verifying the structure of this compound. The expected chemical shifts and coupling patterns in both ¹H and ¹³C spectra provide a unique fingerprint of the molecule.

In the ¹H NMR spectrum, the protons of the ethyl groups adjacent to the ether oxygen and the thiocyanate (B1210189) group would exhibit distinct signals. The methylene (B1212753) protons closer to the ether oxygen are expected to appear at a different chemical shift compared to those adjacent to the thiocyanate group due to the differing electronic environments.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms within the molecule. The carbon of the thiocyanate group (-SCN) would have a unique chemical shift, as would the two distinct methylene carbons of the ethyl ether backbone. The precise chemical shifts are influenced by the solvent used for the analysis. researchgate.net

The integration of these NMR techniques is powerful for isomer analysis. For instance, should an isomeric form such as 1-isothiocyanato-2-(2-thiocyanatoethoxy)ethane be present, it would generate a different set of NMR signals, allowing for its detection and quantification.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -O-CH₂- | 3.8 - 4.0 | 68 - 72 |

| -CH₂-SCN | 3.1 - 3.3 | 30 - 35 |

| -SCN | - | 110 - 115 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Elucidation of Cyano Group Migration via NMR Signatures

NMR spectroscopy is also instrumental in studying dynamic processes such as the potential migration of the cyano group, which could lead to the formation of an isothiocyanate isomer. This rearrangement would result in significant changes in the NMR spectra. The appearance of new signals corresponding to the isothiocyanate group (-NCS) and shifts in the adjacent methylene proton and carbon signals would provide clear evidence of such a migration. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively establish the connectivity between the nitrogen of the isothiocyanate group and the ethyl chain, confirming the structural rearrangement.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio of ions. It is used to determine the elemental composition of a molecule, elucidate its structure, and identify unknown compounds in a sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy. For this compound (C₆H₈N₂OS₂), the theoretical exact mass is 188.007805 Da. chemspider.com HRMS analysis of a pure sample should yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules that may have the same nominal mass. This technique is crucial for confirming the identity of synthesized this compound and for identifying related substances in a mixture. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Characterization

When this compound is used as a monomer or a functionalizing agent in polymerization reactions, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) becomes a valuable tool for characterizing the resulting polymers. sigmaaldrich.comrsc.org MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules like polymers without causing significant fragmentation. nih.gov

This technique can provide information on the polymer's molecular weight distribution, the mass of the repeating monomer unit, and the structure of the end groups. sigmaaldrich.comnih.gov By analyzing the mass spectrum of a polymer synthesized using this compound, one can confirm the incorporation of the monomer into the polymer chain and verify the structure of the polymer's terminal groups. tue.nl

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification of Reaction Products and Degradants

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is exceptionally well-suited for identifying volatile and semi-volatile compounds in a mixture.

In the context of this compound, GC/MS can be used to analyze the products of its synthesis, identifying any byproducts or unreacted starting materials. scielo.brresearchgate.net Furthermore, it is an essential tool for studying the degradation of the compound under various conditions (e.g., thermal, hydrolytic). The GC separates the different degradation products, and the MS provides their mass spectra, which can be compared against spectral libraries (like the NIST database) or interpreted to elucidate the structures of the degradants. researchgate.net This allows for a detailed understanding of the reaction pathways and degradation mechanisms involving this compound.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation and purification of "this compound" from reaction mixtures and for the analysis of its molecular characteristics.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and polydispersity index (PDI) of polymeric materials. While "this compound" is a small molecule, GPC can be employed in studies where it is used as a monomer or an initiator in polymerization reactions. In such cases, GPC analysis of the resulting polymer provides crucial information about the molecular weight distribution, which is influenced by the reactivity and purity of the starting materials, including the diether thiocyanate.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. The data obtained can be used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn), which indicates the breadth of the molecular weight distribution.

Table 1: Illustrative GPC Data for a Polymer Synthesized Using a Thiocyanate-Containing Monomer

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight Average Molecular Weight (Mw) | 22,500 g/mol |

| Polydispersity Index (PDI) | 1.5 |

Note: This table represents hypothetical data for a polymer and is for illustrative purposes to demonstrate the type of information obtained from GPC analysis.

Thin Layer Chromatography (TLC) and Flash Column Chromatography for Purification and Reaction Monitoring

Thin Layer Chromatography (TLC) and Flash Column Chromatography are fundamental techniques for monitoring the progress of a reaction that synthesizes "this compound" and for its subsequent purification.

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring a reaction. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the presence of starting materials, intermediates, and the final product.

Flash Column Chromatography is a preparative technique used to purify "this compound" on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (eluent) is then passed through the column under pressure, facilitating a more rapid and efficient separation than traditional gravity-fed column chromatography. By collecting fractions as the eluent exits the column and analyzing them by TLC, the pure "this compound" can be isolated. The choice of eluent system is critical for achieving good separation and is typically determined through preliminary TLC experiments.

Table 2: Typical Solvent Systems for Chromatography of Thiocyanate Compounds

| Chromatographic Technique | Stationary Phase | Typical Eluent Systems |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate |

Direct Aqueous Injection Gas Chromatography for Water-Soluble Analytes

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key analytical technique for the identification of functional groups within a molecule. For "this compound", the IR spectrum provides definitive evidence for the presence of the thiocyanate (-SCN) and ether (C-O-C) functionalities. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent and diagnostic absorption band for the thiocyanate group is the strong, sharp peak corresponding to the C≡N triple bond stretch, which typically appears in the region of 2140-2160 cm⁻¹. The presence of a strong absorption in this region is a clear indicator of the thiocyanate functionality. Additionally, the C-S stretch of the thiocyanate group can be observed in the fingerprint region, although it is generally weaker and can be coupled with other vibrations.

The ether linkage (C-O-C) is characterized by a strong C-O stretching vibration, which for aliphatic ethers like "this compound", typically appears in the range of 1070-1150 cm⁻¹. The spectrum will also show C-H stretching vibrations from the ethyl groups around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Thiocyanate | C≡N Stretch | 2140 - 2160 | Strong, Sharp |

| Ether | C-O-C Stretch | 1070 - 1150 | Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability and Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For "this compound", Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss versus temperature. This analysis can determine the decomposition temperature of "this compound", providing insight into its thermal stability. The onset temperature of decomposition is a critical parameter for understanding the material's limitations in applications where it might be exposed to elevated temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. For "this compound", a DSC thermogram would show an endothermic peak at its melting point. If the compound can exist in an amorphous or polymeric form, a glass transition temperature (Tg) might also be observed.

Table 4: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Observed Value |

| TGA | Onset of Decomposition | ~200 °C |

| DSC | Melting Point (Tm) | ~50 °C |

Note: This table represents hypothetical data and is for illustrative purposes to demonstrate the type of information obtained from thermal analysis.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of the most likely reaction pathways. For Bis(2-thiocyanatoethyl) ether, such calculations could elucidate the energetics of various transformations, such as nucleophilic substitution at the thiocyanate (B1210189) group or reactions involving the ether linkage. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed energy profile can be constructed. This would reveal the activation energies for different pathways, thereby predicting the feasibility and kinetics of potential reactions under various conditions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT analysis of this compound would provide insights into its reactivity. Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen and sulfur atoms of the thiocyanate group, as well as the oxygen atom of the ether, would be of particular interest. The electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, further guiding predictions about its reactive behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | - | Indicates the molecule's ability to accept electrons. A lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | - | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT studies.

Elucidation of Transition States and Intermediates in Chemical Reactions

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states and any intermediates that may be formed. Computational methods can be used to locate and optimize the geometry of these transient species for reactions involving this compound. Frequency calculations are then performed to confirm the nature of these structures; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while an intermediate will have all real frequencies. The energy of the transition state is paramount as it determines the activation energy of the reaction step.

Modeling of Radical Species and Electron Spin Density Distributions

Reactions involving this compound could potentially proceed through radical mechanisms, for example, under photolytic or thermolytic conditions. Computational modeling can be employed to study the formation and stability of radical species derived from this compound. Of particular interest would be the calculation of the electron spin density distribution in these radicals. The spin density indicates the location of the unpaired electron, which is the most reactive site in a radical. This information is vital for predicting the regioselectivity of subsequent radical reactions.

Prediction of Selectivity and Regioselectivity in Chemical Transformations

Computational chemistry can be a predictive tool for determining the selectivity of chemical reactions. In the case of this compound, which has multiple potentially reactive sites, theoretical calculations can help predict which site is most likely to react under specific conditions. For example, in a reaction with a nucleophile, calculations could determine whether the attack is more favorable at the carbon or sulfur atom of the thiocyanate group. By comparing the activation energies for different reaction pathways, the regioselectivity and stereoselectivity of various transformations can be predicted. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.

Applications in Advanced Materials Science and Organic Synthesis

Development of Degradable Polymeric Materials

The demand for environmentally benign polymers has driven research into materials that can degrade under specific conditions. The incorporation of cleavable linkages into polymer backbones is a key strategy for achieving controlled degradation. While direct studies on polymers synthesized from Bis(2-thiocyanatoethyl) ether are not extensively documented, its chemical structure suggests significant potential for creating degradable polymeric materials. The presence of thioether and thiocyanate (B1210189) functionalities offers pathways to introduce hydrolytically or enzymatically susceptible bonds into a polymer chain.

The ether and thioether linkages within the backbone of polymers derived from this compound could offer tunable degradation profiles. The rate of hydrolysis of a thioether bond can be influenced by the neighboring chemical environment. By copolymerizing this compound with other monomers, it is conceivable to create polymers where the degradation rate can be modulated by adjusting the hydrophilicity or steric hindrance around the thioether linkages. For instance, incorporating hydrophilic co-monomers could enhance water uptake, potentially accelerating hydrolytic degradation.

Hypothetical Degradation Rates of Copolymers

| Copolymer Composition (molar ratio) | Degradation Half-life (weeks) in simulated physiological conditions |

| This compound : Hydrophilic Monomer (1:1) | 12 |

| This compound : Hydrophobic Monomer (1:1) | 52 |

| This compound (Homopolymer) | 36 |

This table presents hypothetical data to illustrate the concept of tunable degradation and is not based on experimental results for this compound.

The thiocyanate groups of this compound are versatile precursors to various other functional groups, some of which can act as cleavable linkers in a polymer backbone. For example, the thiocyanate group can be converted to a disulfide bond, which is known to be susceptible to cleavage by reducing agents like glutathione (B108866), a tripeptide found in biological systems. nih.gov This feature is particularly valuable in the design of drug delivery systems, where the polymer carrier is intended to release its payload within the reducing environment of a cell. digitellinc.comnih.gov Furthermore, thioether linkages, such as the one present in the ether backbone of the molecule, have been explored as motifs for palladium-mediated bioorthogonal decaging, offering another sophisticated mechanism for controlled cleavage. rsc.org

Potential Cleavable Linkages Derived from this compound

| Original Functional Group | Derived Cleavable Linkage | Cleavage Stimulus |

| Thiocyanate (-SCN) | Disulfide (-S-S-) | Reducing agents (e.g., glutathione) |

| Thioether (-S-) | Thioether-palladium complex | Palladium catalyst |

| Thiocyanate (-SCN) | Thioester (-S-CO-) | Hydrolysis, thiols nih.gov |

Functional Group Interconversions in Synthetic Organic Chemistry

Organic thiocyanates are recognized as valuable intermediates in organic synthesis due to their ability to be transformed into a variety of other functional groups. gnu-darwin.org

The thiocyanate moiety (-SCN) can serve as a precursor to nitriles (-CN) and thioesters (-CO-SR). The conversion to nitriles can be particularly useful for extending carbon chains and introducing a versatile functional group that can be further elaborated. gnu-darwin.org The synthesis of thioesters from thiocyanates provides a route to an important class of compounds found in various natural products and utilized in biochemical studies. nih.gov

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules. The two thiocyanate groups can be reacted sequentially or simultaneously to construct macrocycles or other intricate architectures. The central ether linkage imparts flexibility to the molecule, which can be advantageous in the synthesis of macrocyclic hosts for guest molecules.

Crosslinking Agents for Polymer Networks

The presence of two reactive thiocyanate groups suggests that this compound could function as a crosslinking agent to form polymer networks. Crosslinking is a crucial process for transforming linear polymers into three-dimensional networks, which often exhibit enhanced mechanical properties, thermal stability, and solvent resistance. The reaction of the thiocyanate groups with suitable functional groups on polymer chains, such as amines or thiols, could lead to the formation of a crosslinked structure. The length and flexibility of the this compound molecule would influence the crosslink density and, consequently, the properties of the resulting polymer network.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Molecular recognition, a key principle within this field, involves the specific binding of a host molecule to a guest molecule. Compounds containing ether and thiocyanate functionalities can, in principle, participate in various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and coordination with metal ions. The flexible ether linkage in a bis-ether motif could allow the molecule to adopt conformations suitable for encapsulating or binding to specific guest molecules.

However, a thorough review of scientific databases and literature reveals a lack of specific studies on the role of this compound in supramolecular chemistry and molecular recognition. There are no readily available research findings that demonstrate its use as a host molecule, a guest molecule, or a component in the self-assembly of larger supramolecular structures. While related bis-ether compounds have been explored for such applications, the specific contributions of the thiocyanate groups in this compound to molecular recognition phenomena remain uninvestigated.

Exploration as Monomers for Novel Polymer Architectures

The bifunctional nature of this compound, with two reactive thiocyanate groups, theoretically allows it to act as a monomer in polymerization reactions. The thiocyanate group can undergo various transformations, potentially leading to the formation of polymers with unique properties. For instance, polycondensation or addition polymerization reactions could theoretically incorporate this molecule into a polymer backbone.

Despite this potential, there is a notable absence of published research detailing the use of this compound as a monomer for creating novel polymer architectures. Scientific literature does not currently contain studies on its polymerization behavior, the properties of any resulting polymers, or its incorporation into copolymers. While research exists on the polymerization of other monomers containing ether or thioether linkages, the specific exploration of this compound for this purpose has not been reported. Therefore, no detailed research findings or data tables on its performance as a monomer can be presented.

Future Research Directions and Interdisciplinary Prospects

Innovations in Sustainable Synthesis and Green Chemistry for Bis(2-thiocyanatoethyl) Ether

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For this compound, future research in this area will be critical for its broader application. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate undesirable byproducts. The principles of green chemistry offer a roadmap for developing cleaner, more efficient, and economically viable synthetic pathways.

Key areas of innovation include:

Catalytic Systems: The development of novel catalysts is paramount. This includes exploring the use of earth-abundant metals and organocatalysts to replace more hazardous or expensive options. rsc.org For instance, the use of a simple and efficient system like bis(2-methoxyethyl)ether in the presence of molecular oxygen has been shown to be effective for certain dehydrogenative coupling reactions, suggesting potential for catalyst-free or metal-free systems in related syntheses. rsc.org

Alternative Energy Sources: Photochemical and electrochemical methods are emerging as powerful tools in green synthesis. nih.govrsc.org These techniques can often be performed at room temperature and pressure, reducing energy consumption and minimizing thermal degradation of products. Visible-light-promoted reactions, in particular, offer a sustainable approach by harnessing a readily available energy source. nih.govresearchgate.net

Atom Economy: Future synthetic strategies will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the design of addition reactions and other processes that minimize waste generation.

Benign Solvents: The use of water or other environmentally benign solvents is a cornerstone of green chemistry. Research into aqueous-based synthesis for related poly(hydroxyl thioether)s has shown promise and could be adapted for the synthesis of this compound. rsc.org

Renewable Feedstocks: A long-term goal is the utilization of renewable feedstocks for the synthesis of this compound and its precursors. This would further enhance the sustainability profile of the compound and reduce reliance on petrochemical sources.

Recent progress in the sustainable synthesis of related thiocyanate (B1210189) compounds provides a strong foundation for future work on this compound. For example, a transition metal-free method for synthesizing thiocyano-thioesters using an organic 'CN' source and visible light has been developed, highlighting a circular chemical economy approach. nih.govchemrxiv.orgchemrxiv.org

Design and Characterization of Novel Polymer Topologies and Functionalities

The bifunctional nature of this compound, with its two reactive thiocyanate groups, makes it an excellent candidate as a monomer or crosslinking agent for the synthesis of novel polymers. The resulting polythioethers are expected to exhibit unique properties and functionalities, opening up a wide range of potential applications.

Future research in this area will likely focus on:

Controlled Polymerization Techniques: The application of controlled polymerization methods, such as ring-opening polymerization of related episulfides, will enable the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.netrsc.org This level of control is crucial for tailoring the material properties for specific applications.

Diverse Polymer Architectures: Beyond linear polymers, this compound can be used to create more complex topologies, including branched, hyperbranched, and cross-linked networks. The exploration of these architectures could lead to materials with enhanced mechanical, thermal, and rheological properties.

Functional Polythioethers: The thioether linkages in the polymer backbone can be further functionalized to introduce new properties. For example, oxidation of the sulfur atoms can alter the polarity and solubility of the polymer, while coordination with metal ions could lead to the development of novel catalytic or sensory materials. The synthesis of poly(thioether ether imide)s from isomeric bis(chlorophthalimide)s and 4,4′-thiobisbenzenethiol has demonstrated the potential to create high-performance polymers with desirable thermal and mechanical properties. researchgate.net

Stimuli-Responsive Polymers: The thiocyanate groups themselves, or the resulting polymer structure, may be sensitive to external stimuli such as pH, temperature, or light. This could be exploited to create "smart" materials for applications in drug delivery, sensors, and self-healing materials.

Copolymerization: Copolymerizing this compound with other monomers will allow for the fine-tuning of polymer properties. For instance, incorporating hydrophilic co-monomers could enhance the water solubility of the resulting polymers, making them suitable for biomedical applications. The radical copolymerization of 2-thiocyanatoethyl substituted acrylate (B77674) has been explored to introduce dynamic thiol-acrylate bonds as degradable linkers, showcasing the potential for creating degradable polymers. researchgate.net

The synthesis of coordination polymers using thiocyanate as a bridging ligand has been shown to produce novel topological structures, which could be a promising area of exploration for this compound. mdpi.com

Advanced Mechanistic Investigations of Degradation and Environmental Persistence

Understanding the environmental fate of this compound is crucial for its safe and responsible use. Future research should focus on detailed mechanistic studies of its degradation pathways and its persistence in various environmental compartments.

Key research areas will include:

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the biodegradation of this compound is a primary goal. Studies on the biodegradation of inorganic thiocyanate have identified various bacterial and fungal strains capable of breaking down this compound. nih.govsrce.hrnih.govresearchgate.netresearchgate.net Future work should investigate whether these or other microorganisms can also degrade organic thiocyanates like this compound. The degradation often proceeds through a thiocyanate hydrolase pathway, producing ammonia (B1221849) and sulfate (B86663) as final products. nih.govresearchgate.net

Metabolite Identification: A critical aspect of degradation studies is the identification of intermediate and final degradation products. This is essential for assessing the potential toxicity of the breakdown products and for developing a complete picture of the environmental impact.

Influence of Environmental Factors: The rate and extent of degradation can be significantly influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of other organic and inorganic compounds. Systematic studies are needed to understand how these factors affect the environmental persistence of this compound.

Ecotoxicological Assessment: Comprehensive ecotoxicological studies will be necessary to evaluate the potential risks of this compound and its degradation products to aquatic and terrestrial organisms.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Property Prediction: ML models can be trained on existing data to predict a wide range of properties for new, hypothetical compounds, including physical, chemical, and even biological properties. researchgate.netresearchgate.netnih.gov This can significantly reduce the need for time-consuming and expensive experimental synthesis and characterization. For example, deep learning models can be used to predict the properties of chemical compounds based on their structural definitions. researchgate.net

Generative Models for Novel Structures: AI, particularly generative models, can be used to design new molecules with optimized properties. medium.com By learning the underlying relationships between chemical structure and function, these models can propose novel candidates for synthesis and testing. This approach has been successfully applied to the design of functional and sustainable polymers. techexplorist.comresearchgate.net

Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions for the synthesis of this compound and its derivatives. This can lead to higher yields, reduced side products, and more efficient use of resources.

Understanding Structure-Property Relationships: Explainable AI (XAI) can provide insights into the complex relationships between the chemical structure of a compound and its observed properties. digitellinc.com This knowledge can then be used to guide the rational design of new materials with improved performance.

High-Throughput Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of potential candidate molecules, identifying the most promising ones for further investigation. This can dramatically accelerate the pace of materials discovery.

The development of robust and accurate ML models relies on the availability of high-quality data. Therefore, the generation of comprehensive experimental and computational datasets for this compound and related compounds will be crucial for the successful application of AI in this field.

Exploration of Niche Applications in Emerging Technologies

The unique chemical properties of this compound suggest its potential for use in a variety of emerging technologies. Future research should explore these niche applications, which could lead to significant technological breakthroughs.

Potential areas of exploration include:

Advanced Materials: The ability of thiocyanate groups to coordinate with metals could be exploited in the development of novel functional materials. For instance, thiocyanate-based frameworks have been investigated for applications in photocatalysis and as host/guest systems. rsc.org Metal thiocyanate molecular perovskites are also being explored for their potential in piezoelectric and ferroelectric applications. rsc.org

Energy Storage: The high nitrogen and sulfur content of this compound could make it a candidate for use in advanced battery technologies, either as a component of the electrolyte or as a precursor for electrode materials.

Biomedical Applications: While requiring extensive investigation, the biological activity of thiocyanate-containing compounds could be explored for therapeutic applications. The thiocyanate group is a key component in certain biological pathways and has been studied for its host defense and antioxidant properties.

Chemical Sensors: The reactivity of the thiocyanate group could be harnessed to develop chemical sensors for the detection of specific analytes. The interaction of the thiocyanate with the target analyte could lead to a measurable change in an optical or electrical signal.

Precursor for Sulfur-Containing Compounds: Organic thiocyanates are valuable intermediates in organic synthesis, serving as precursors for a wide range of sulfur-containing compounds such as thiols, thioethers, and various heterocycles. rsc.org this compound could therefore be a useful building block for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The exploration of these and other niche applications will require interdisciplinary collaboration between chemists, materials scientists, engineers, and biologists. As our understanding of this compound and its properties grows, so too will the potential for its use in transformative new technologies.

Q & A

Q. What are the standard synthesis protocols for Bis(2-thiocyanatoethyl) ether, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution of bis(2-chloroethyl) ether with thiocyanate ions (SCN⁻) under controlled conditions. A reflux system with polar aprotic solvents (e.g., dimethylformamide) enhances reactivity, while maintaining a stoichiometric excess of ammonium thiocyanate ensures complete substitution . Yield optimization requires temperature control (80–100°C) and inert atmosphere to prevent oxidation of thiocyanate groups. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from unreacted intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- FT-IR : Confirms SCN stretching vibrations (~2050–2100 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹) .

- NMR : ¹H NMR identifies ethylenic protons (δ 3.5–4.0 ppm for CH₂-SCN; δ 3.6–3.8 ppm for CH₂-O), while ¹³C NMR distinguishes thiocyanate carbons (δ 110–120 ppm) .

- X-ray crystallography : Resolves molecular geometry, including bond angles (C-S-C ≈ 100°) and intermolecular interactions (e.g., S···S van der Waals contacts) .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Exposure control : Use fume hoods with local exhaust ventilation to limit inhalation of vapors. Respiratory protection (N95 masks) and nitrile gloves are mandatory .

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to risk of exothermic reactions .